molecular formula C17H14N2O4S B13423315 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate

4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate

Cat. No.: B13423315
M. Wt: 342.4 g/mol
InChI Key: ABLGJAOEDALXHK-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The presence of the benzo[d]isothiazole moiety, which is known for its biological activity, adds to the compound’s significance.

Preparation Methods

The synthesis of 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzo[d]isothiazole core with the acrylate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate

InChI

InChI=1S/C17H14N2O4S/c1-3-16(20)23-13-10-8-12(9-11-13)19(2)17-14-6-4-5-7-15(14)24(21,22)18-17/h3-11H,1H2,2H3

InChI Key

ABLGJAOEDALXHK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C=C)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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